molecular formula C12H17Cl2N B1356001 3-(4-Chlorobenzyl)piperidine hydrochloride CAS No. 1171692-94-6

3-(4-Chlorobenzyl)piperidine hydrochloride

Cat. No.: B1356001
CAS No.: 1171692-94-6
M. Wt: 246.17 g/mol
InChI Key: HIUXLJMLSDJUNC-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)piperidine hydrochloride is a chemical compound with the empirical formula C12H16ClN · HCl and a molecular weight of 246.18 g/mol . It is a piperidine derivative, characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)piperidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorobenzyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-Chlorobenzyl)piperidine hydrochloride can be compared with other similar compounds, such as:

  • 3-(3-Chlorobenzyl)piperidine hydrochloride
  • 4-(3,4-Dichlorobenzyl)piperidine hydrochloride
  • 4-(4-Chlorophenyl)piperidine hydrochloride

These compounds share structural similarities but differ in the position and number of chlorine atoms on the benzyl or phenyl ring. The unique positioning of the chlorine atom in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUXLJMLSDJUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588851
Record name 3-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171692-94-6
Record name 3-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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